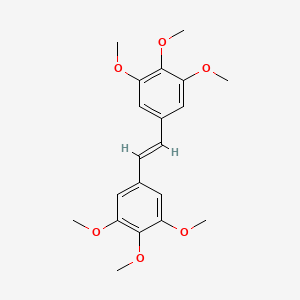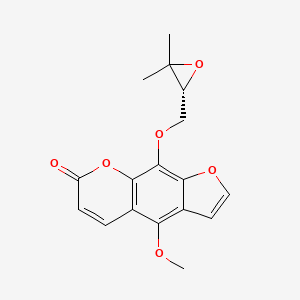
Biacangelicol
Übersicht
Beschreibung
Biacangelicol is a chemical compound with the molecular formula C17H16O6 . It appears as white needle crystals .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The molecular weight is 316.31 .
Physical and Chemical Properties Analysis
This compound has a molar mass of 316.31 and a density of 1.313 . It has a melting point of 106°C and a predicted boiling point of 503.4±50.0°C . It is soluble in DMSO and methanol .
Wirkmechanismus
Target of Action
Byakangelicol primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are mediators and regulators of inflammation .
Mode of Action
Byakangelicol inhibits the activity and induction of COX-2 in a dose-dependent manner . It attenuates the expression of COX-2, thereby reducing the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator .
Biochemical Pathways
Byakangelicol affects the COX-2/NF-κB signaling pathway . It suppresses the expression of COX-2 and related pro-inflammatory factors by modulating macrophage polarization status and the NF-κB signaling pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Pharmacokinetics
The pharmacokinetics of Byakangelicol have been studied in rats . After both intravenous (5 mg/kg) and oral (15 mg/kg) administrations, it was found that Byakangelicol has a low bioavailability of 3.6% .
Result of Action
Byakangelicol effectively inhibits the activation of osteoclasts stimulated by titanium particles (TiPs) . It also significantly alleviates TiPs-induced cranial osteolysis . In human pulmonary epithelial cells, it inhibits the release of PGE2, which may be mediated by the suppression of COX-2 expression and the activity of the COX-2 enzyme .
Action Environment
The action of Byakangelicol can be influenced by environmental factors such as the presence of TiPs . TiPs significantly enhance the expression of inflammation-related genes, including COX-2 . Byakangelicol effectively inhibits this TiPs-stimulated activation .
Biochemische Analyse
Biochemical Properties
Byakangelicol plays a crucial role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in inflammatory and metabolic pathways. One of the key enzymes that Byakangelicol interacts with is cyclooxygenase-2 (COX-2). Byakangelicol inhibits the expression and activity of COX-2, thereby reducing the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in human lung epithelial A549 cells . Additionally, Byakangelicol modulates the NF-κB signaling pathway, which is pivotal in regulating immune and inflammatory responses . Byakangelicol’s interaction with these biomolecules highlights its potential as an anti-inflammatory agent.
Cellular Effects
Byakangelicol exerts significant effects on various cell types and cellular processes. In osteoclasts, Byakangelicol suppresses osteoclastogenesis and bone destruction by inhibiting the COX-2/NF-κB signaling pathway . This inhibition leads to a decrease in the expression of osteoclastogenic markers such as matrix metalloproteinase-9 (MMP-9) and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) . In human lung epithelial A549 cells, Byakangelicol reduces the release of prostaglandin E2 (PGE2), thereby mitigating inflammation . These cellular effects underscore Byakangelicol’s potential in treating inflammatory and bone-related disorders.
Molecular Mechanism
The molecular mechanism of Byakangelicol involves its binding interactions with key biomolecules and subsequent modulation of signaling pathways. Byakangelicol binds to and inhibits the activity of cyclooxygenase-2 (COX-2), leading to a reduction in the synthesis of pro-inflammatory prostaglandins . Additionally, Byakangelicol modulates the NF-κB signaling pathway by influencing macrophage polarization, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) . These molecular interactions highlight Byakangelicol’s role in regulating inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Byakangelicol have been observed to change over time. Byakangelicol exhibits stability in vitro, maintaining its inhibitory effects on COX-2 and NF-κB signaling pathways over extended periods In vivo studies have demonstrated that Byakangelicol effectively inhibits inflammation-related factors and alleviates osteolysis over time . These findings suggest that Byakangelicol’s therapeutic effects are sustained over prolonged durations.
Dosage Effects in Animal Models
The effects of Byakangelicol vary with different dosages in animal models. In rats, Byakangelicol has been shown to inhibit the release of prostaglandin E2 (PGE2) in a dose-dependent manner . Higher doses of Byakangelicol result in more pronounced anti-inflammatory effects, while lower doses exhibit moderate efficacy. At excessively high doses, Byakangelicol may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for Byakangelicol.
Metabolic Pathways
Byakangelicol is involved in several metabolic pathways, primarily through its interaction with enzymes such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, Byakangelicol reduces the synthesis of pro-inflammatory prostaglandins, thereby modulating metabolic flux and metabolite levels . Additionally, Byakangelicol’s effects on the NF-κB signaling pathway influence the expression of various metabolic enzymes and cofactors . These interactions underscore Byakangelicol’s role in regulating metabolic processes and inflammatory responses.
Transport and Distribution
Byakangelicol is transported and distributed within cells and tissues through various mechanisms. In human lung epithelial A549 cells, Byakangelicol is taken up and localized within the cytoplasm, where it exerts its inhibitory effects on COX-2 and NF-κB signaling pathways . Additionally, Byakangelicol’s distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate its cellular uptake and accumulation . These transport and distribution mechanisms are crucial for Byakangelicol’s therapeutic efficacy.
Subcellular Localization
Byakangelicol’s subcellular localization plays a significant role in its activity and function. In human lung epithelial A549 cells, Byakangelicol is predominantly localized within the cytoplasm, where it inhibits the activity of cyclooxygenase-2 (COX-2) and modulates the NF-κB signaling pathway . This cytoplasmic localization is essential for Byakangelicol’s ability to regulate inflammatory responses and cellular metabolism. Additionally, Byakangelicol’s subcellular localization may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . These localization mechanisms are critical for Byakangelicol’s biological activity.
Eigenschaften
IUPAC Name |
9-[(3,3-dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBITTMJKIGFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61046-59-1 | |
| Record name | byakangelicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


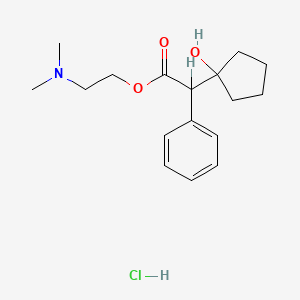
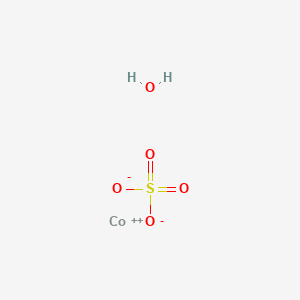
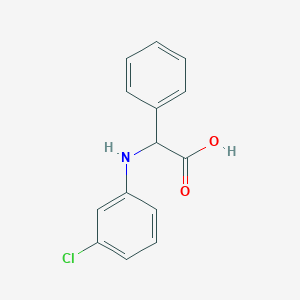

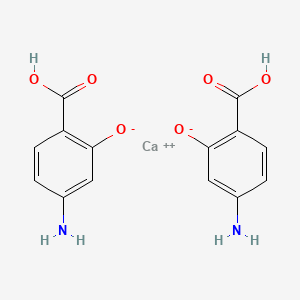
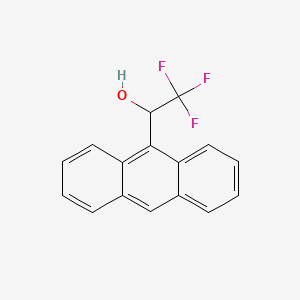
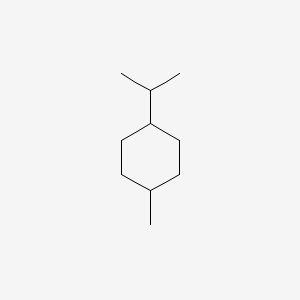
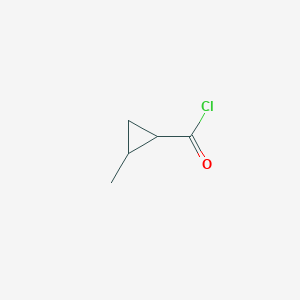
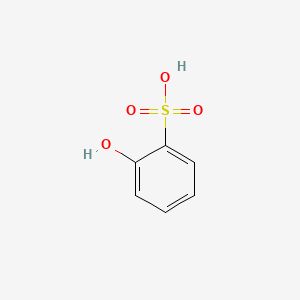

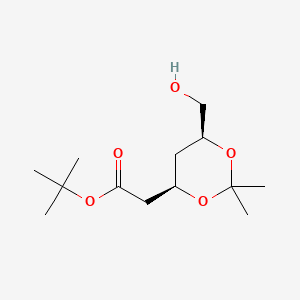

![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B3427683.png)
